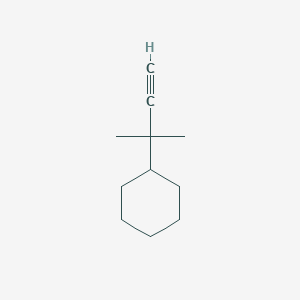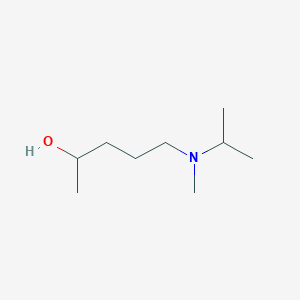
5-(Isopropyl(methyl)amino)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isopropyl(methyl)amino)pentan-2-ol is an organic compound with the molecular formula C9H21NO. It is a secondary alcohol and an amine, which makes it a versatile compound in various chemical reactions and applications. The compound is characterized by the presence of an isopropyl group, a methyl group, and an amino group attached to a pentan-2-ol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropyl(methyl)amino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-2-ol with isopropylmethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 5-bromopentan-2-ol in an appropriate solvent such as ethanol.
- Add isopropylmethylamine to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Isopropyl(methyl)amino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Formation of 5-(isopropyl(methyl)amino)pentan-2-one.
Reduction: Formation of 5-(isopropyl(methyl)amino)pentane.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Isopropyl(methyl)amino)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mécanisme D'action
The mechanism of action of 5-(Isopropyl(methyl)amino)pentan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both the hydroxyl and amino groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentan-2-ol: A primary alcohol with similar structural features but lacking the amino group.
Isopropylamine: An amine with a similar isopropyl group but without the hydroxyl group.
Methylamine: A simple amine with a methyl group but lacking the pentan-2-ol backbone.
Uniqueness
5-(Isopropyl(methyl)amino)pentan-2-ol is unique due to the combination of its secondary alcohol and amine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
5-[methyl(propan-2-yl)amino]pentan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2)10(4)7-5-6-9(3)11/h8-9,11H,5-7H2,1-4H3 |
Clé InChI |
SVHAHEWZTSKPGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)
![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)
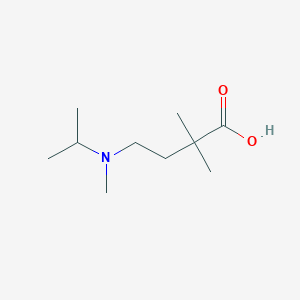
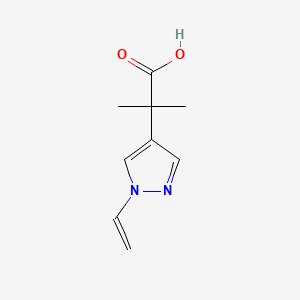
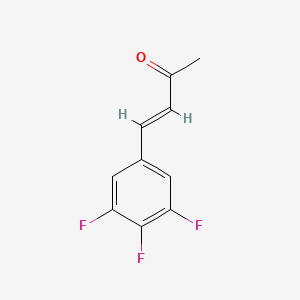
![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
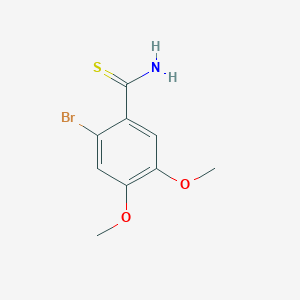

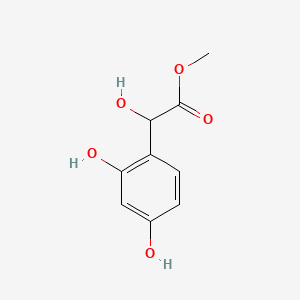
![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)

